Cisapride
Overview
Description
Cisapride is a drug used in the treatment of gastrointestinal (GI) motility disorders. It is a prokinetic agent, meaning that it increases the speed of GI motility and is used to treat conditions such as gastroparesis, acid reflux, and irritable bowel syndrome. Cisapride has been used in the United States since 1995, and is available in both oral and rectal forms.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Gastroenterology .
Application Summary
Cisapride is a prokinetic agent that facilitates or restores motility throughout the length of the gastrointestinal tract . It’s used to treat gastrointestinal motility disorders .
Method of Application
Cisapride is administered orally . Its mechanism of action involves enhancing the release of acetylcholine in the myenteric plexus of the gut .
Results or Outcomes
Cisapride has been found to improve healing rates and symptoms in patients with reflux oesophagitis, alleviate symptoms in patients with non-ulcer dyspepsia, and accelerate gastric emptying in gastroparesis .
Reflux Oesophagitis
Specific Scientific Field
This application is also in the field of Gastroenterology .
Application Summary
Cisapride is used to treat reflux oesophagitis, a condition where stomach acid flows back into the oesophagus .
Method of Application
Cisapride is administered in a dosage of 10mg 4 times daily for 6 to 16 weeks .
Results or Outcomes
In initial published studies, endoscopically confirmed cure rates were 63 to 73%, compared with rates of 12 to 13% with placebo .
Chronic Gastroparesis After Highly Selective Vagotomy
Specific Scientific Field
This application is in the field of Gastroenterology .
Application Summary
Cisapride has been used to improve gastric emptying in patients with chronic gastroparesis more than 1 year after highly selective vagotomy .
Method of Application
In a double-masked, placebo-controlled, crossover study, the effects of cisapride (10 mg three times daily for 2 weeks) were evaluated .
Results or Outcomes
Cisapride was significantly more effective than placebo in shortening half emptying time and lag time, and accelerating the emptying rate . After cisapride therapy, gastric emptying was improved in all patients, and it attained a normal range (≤124 minutes) in 5 of 7 patients .
Nocturnal Heartburn Due to Gastroesophageal Reflux Disease (GERD)
Specific Scientific Field
This application is in the field of Gastroenterology .
Application Summary
Cisapride is used for the symptomatic treatment of adult patients with nocturnal heartburn due to GERD .
Method of Application
Cisapride acts through the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system .
Results or Outcomes
Cisapride increases the tone and amplitude of gastric (especially antral) contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit .
Diabetic Gastroparesis
Specific Scientific Field
This application is in the field of Endocrinology and Gastroenterology .
Application Summary
Cisapride has been used to improve gastric emptying in people with diabetic gastroparesis .
Method of Application
Cisapride is administered orally. It acts as a serotonin 5-HT4 agonist, promoting the release of acetylcholine neurotransmitters in the enteric nervous system .
Results or Outcomes
Cisapride increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying .
Dyspepsia
Specific Scientific Field
This application is in the field of Gastroenterology .
Application Summary
Cisapride is a gastroprokinetic agent usually used in patients with dyspepsia .
Method of Application
Cisapride is administered orally. It acts as a serotonin 5-HT4 agonist, promoting the release of acetylcholine neurotransmitters in the enteric nervous system .
Results or Outcomes
Cisapride stimulates motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions .
properties
IUPAC Name |
4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2/t20-,22+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYXIDJOFZORM-IKGOIYPNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN(CC[C@@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClFN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propulsin | |
CAS RN |
260779-88-2 | |
Record name | Cisapride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.